molecular formula C8H5BrClF3 B1586767 4-Chloro-3-(trifluoromethyl)benzyl bromide CAS No. 261763-23-9

4-Chloro-3-(trifluoromethyl)benzyl bromide

Cat. No.: B1586767
CAS No.: 261763-23-9
M. Wt: 273.48 g/mol
InChI Key: LZLIPLUATRVXSB-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)benzyl bromide is an organic compound characterized by a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and a benzyl bromide moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of 4-chloro-3-(trifluoromethyl)benzyl alcohol using bromine in the presence of a suitable catalyst.

  • Sandmeyer Reaction: Another method involves the diazotization of 4-chloro-3-(trifluoromethyl)aniline followed by the reaction with copper(I) bromide to introduce the bromide group.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving industrial-scale production.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the benzyl bromide group to a benzaldehyde or benzoic acid derivative.

  • Reduction: Reduction reactions can reduce the benzyl bromide to benzyl alcohol.

  • Substitution: Nucleophilic substitution reactions can replace the bromide group with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium(VI) oxide or potassium permanganate; conditions: acidic or neutral medium.

  • Reduction: Reagents like lithium aluminum hydride; conditions: anhydrous ether.

  • Substitution: Reagents like sodium azide or potassium iodide; conditions: polar aprotic solvents.

Major Products Formed:

  • Benzaldehyde or benzoic acid derivatives from oxidation.

  • Benzyl alcohol from reduction.

  • Various substituted benzyl compounds from nucleophilic substitution.

Scientific Research Applications

4-Chloro-3-(trifluoromethyl)benzyl bromide is used in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is a precursor in the synthesis of certain drugs and therapeutic agents.

  • Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate

  • 4-Chloro-3-(trifluoromethyl)aniline

  • 4-Chloro-3-(trifluoromethyl)benzaldehyde

Uniqueness: 4-Chloro-3-(trifluoromethyl)benzyl bromide is unique due to its combination of halogen and trifluoromethyl groups, which impart distinct chemical and physical properties compared to similar compounds. Its reactivity and stability make it a valuable compound in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique properties and versatile reactivity make it an important compound in the field of chemistry.

Properties

IUPAC Name

4-(bromomethyl)-1-chloro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLIPLUATRVXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380780
Record name 4-Chloro-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-23-9
Record name 4-Chloro-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-23-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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